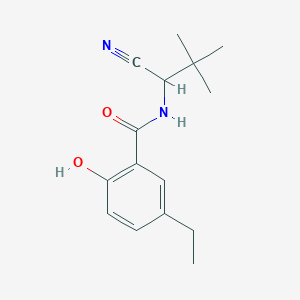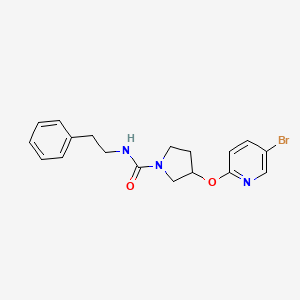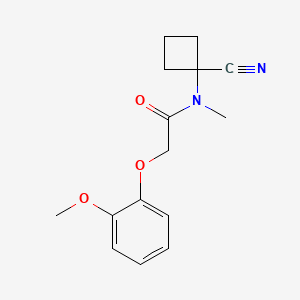
(1-Methylcyclobutyl)methanethiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(1-Methylcyclobutyl)methanethiol” is a chemical compound used in scientific research1. It possesses intriguing properties that make it suitable for studying chemical reactions and synthesis processes1. Its application ranges from catalysis to organic synthesis, offering potential advancements in various scientific fields1.
Synthesis Analysis
The synthesis of “(1-Methylcyclobutyl)methanethiol” is not explicitly mentioned in the search results. However, a related compound, methanethiol, has been synthesized from H2S-rich syngas over Mo-based catalysts2.Molecular Structure Analysis
The molecular structure of “(1-Methylcyclobutyl)methanethiol” is not explicitly mentioned in the search results. However, a related compound, methanethiol, has been studied extensively. B3LYP/cc-pV(D/T/Q)Z and CCSD/cc-pVDZ levels of theory predict three minima for both dimers and trimers of methanethiol34.Chemical Reactions Analysis
The specific chemical reactions involving “(1-Methylcyclobutyl)methanethiol” are not explicitly mentioned in the search results. However, a related compound, methanethiol, has been studied. The thermodynamic product of the dehydration reaction of 1-methylcyclobutan-1-ol is 1-methylcyclobut-1-ene, not methylenecyclobutane5.Physical And Chemical Properties Analysis
The physical and chemical properties of “(1-Methylcyclobutyl)methanethiol” are not explicitly mentioned in the search results. However, the molecular weight of “(1-Methylcyclobutyl)methanethiol” is 116.237.Aplicaciones Científicas De Investigación
Methane Monooxygenase Catalyzed Oxygenation
A pivotal study explored the methane monooxygenase enzyme's ability to catalyze the oxygenation of 1,1-dimethylcyclopropane, leading to the production of products including (1-methylcyclopropyl)methanol, 3-methyl-3-buten-1-ol, and 1-methyl-cyclobutanol. This research highlighted the enzyme's role in inserting oxygen into carbon-hydrogen bonds of alkanes, with implications for understanding radical and carbocationic intermediates in such reactions (Ruzicka et al., 1990).
Radical Clock Substrate Probes
Another investigation employed mechanistic probes to study the hydroxylation of hydrocarbons by methane monooxygenase, shedding light on the formation of radical intermediates in the enzyme's catalytic cycle (Liu et al., 1993). This research contributes to our understanding of enzyme mechanisms involved in hydrocarbon oxidation.
Gas Hydrate Stability and Methane Storage
Research on the stability boundaries of gas hydrates, particularly with methane-structure-H hydrates of methylcyclohexane and cis-1,2-dimethylcyclohexane, reveals significant insights into pressure reductions and the potential for methane storage applications (Nakamura et al., 2003).
Methanogenic Biodegradation
A study on the methanogenic biodegradation of two-ringed polycyclic aromatic hydrocarbons underlines the metabolic pathways in methane-rich environments, such as oil reservoirs and contaminated aquifers. This research points to the degradation capabilities of certain microbial communities towards hydrocarbon pollutants (Berdugo-Clavijo et al., 2012).
Electrocatalytic Reduction of CO2
An innovative approach to the electroreduction of CO2 to CH4 using ultrathin MoTe2 layers and an ionic liquid electrolyte demonstrates a highly efficient method for converting CO2 to methane, contributing to renewable energy solutions (Liu et al., 2018).
Safety And Hazards
The safety and hazards of “(1-Methylcyclobutyl)methanethiol” are not explicitly mentioned in the search results. However, the MSDS (Material Safety Data Sheet) for “(1-Methylcyclobutyl)methanethiol” can be found at Sigma-Aldrich7.
Direcciones Futuras
“(1-Methylcyclobutyl)methanethiol” is a chemical compound used in scientific research1. Its intriguing properties make it suitable for studying chemical reactions and synthesis processes1. Its application ranges from catalysis to organic synthesis, offering potential advancements in various scientific fields1. Therefore, it can be expected that future research will continue to explore its properties and potential applications.
Please note that the information provided is based on the available search results and may not fully cover all aspects of “(1-Methylcyclobutyl)methanethiol”. For more detailed information, please refer to the relevant scientific literature and safety data sheets.
Propiedades
IUPAC Name |
(1-methylcyclobutyl)methanethiol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12S/c1-6(5-7)3-2-4-6/h7H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICRIGOBECLDITC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC1)CS |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Methylcyclobutyl)methanethiol | |
CAS RN |
1866468-28-1 |
Source


|
| Record name | (1-methylcyclobutyl)methanethiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(E)-2-(2-chloro-6-fluorophenyl)ethenyl]pyrimidin-2-amine](/img/structure/B2617225.png)
![N-(1-Cyanocyclopentyl)-2-[1-(1-ethylbenzimidazol-2-yl)ethylamino]acetamide](/img/structure/B2617227.png)


![4-chloro-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B2617233.png)



![8-[4-(Benzenesulfonyl)piperidin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2617239.png)

![(1R,3R,5R)-3-Aminobicyclo[3.1.0]hexane-1-carboxylic acid;hydrochloride](/img/structure/B2617243.png)
![2-[5-(3-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2617244.png)

